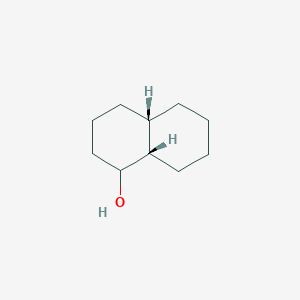

cis-Decahydro-1-naphthol

Description

cis-Decahydro-1-naphthol (CAS: 36159-47-4) is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . Structurally, it consists of a decalin (bicyclo[4.4.0]decane) framework with a hydroxyl group (-OH) at the 1-position of the naphthalene system. This compound is characterized by its cis stereochemistry, which influences its physical and chemical behavior.

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9-,10?/m0/s1 |

InChI Key |

NDZOISQLWLWLEW-XMCUXHSSSA-N |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CCCC2O |

Canonical SMILES |

C1CCC2C(C1)CCCC2O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation reaction proceeds under high-pressure hydrogen gas (H₂) in the presence of transition metal catalysts. Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are commonly employed due to their high activity and selectivity. Typical conditions include:

-

Temperature : 80–120°C

-

Pressure : 50–100 bar H₂

-

Solvent : Ethanol or methanol

-

Catalyst Loading : 5–10 wt% relative to substrate

The reaction can be represented as:

Selectivity for the cis isomer is achieved by optimizing reaction parameters. For instance, lower temperatures (80–90°C) favor cis-configuration retention, while higher temperatures promote trans-isomer formation.

Industrial-Scale Hydrogenation

In industrial settings, continuous-flow reactors are preferred for scalability and efficiency. Fixed-bed reactors with Pd/C catalysts enable sustained activity over multiple cycles. Key operational parameters include:

Stereoselective Synthesis via Asymmetric Reduction

Alternative routes focus on stereoselective synthesis to enhance cis-isomer yield. These methods leverage chiral catalysts or enzymatic systems to control stereochemistry.

Chiral Ruthenium Catalysts

Ruthenium complexes with phosphine ligands (e.g., BINAP) enable enantioselective hydrogenation of ketone intermediates. For example:

-

Intermediate Synthesis : Oxidation of 1-naphthol to 1-decalone using CrO₃.

-

Asymmetric Hydrogenation :

-

Yield : 85–92%

-

Enantiomeric Excess (ee) : ≥95%

-

Biocatalytic Approaches

Lipases and alcohol dehydrogenases have been explored for kinetic resolution of racemic mixtures. Candida antarctica lipase B (CAL-B) selectively acetylates the trans isomer, leaving the cis form unreacted. After separation, hydrolysis recovers pure this compound:

-

Conversion : 40–50%

-

Purity : >99%

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield | cis:trans Ratio | Cost (USD/g) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 75–85% | 8:1 | 12–18 |

| Asymmetric Hydrogenation | Ru-BINAP | 85–92% | 20:1 | 45–60 |

| Biocatalytic Resolution | CAL-B | 40–50% | >99:1 | 80–100 |

Key Findings :

-

Industrial processes prioritize Pd/C hydrogenation for cost-effectiveness.

-

Asymmetric methods are reserved for high-value applications requiring enantiopure product.

Purification and Characterization

Post-synthesis purification is critical due to the structural similarity of cis and trans isomers.

Fractional Crystallization

This compound’s higher melting point (89–92°C) allows selective crystallization from hexane/ethyl acetate mixtures.

Chromatographic Separation

Silica gel chromatography with heptane/ethyl acetate (7:3) achieves baseline separation (Rf: 0.35 for cis, 0.45 for trans).

Chemical Reactions Analysis

Types of Reactions: cis-Decahydro-1-naphthol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form decahydro-1-naphthylamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of decahydro-1-naphthone.

Reduction: Formation of decahydro-1-naphthylamine.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- cis-Decahydro-1-naphthol serves as a crucial building block in the synthesis of more complex organic molecules. Its saturated structure allows for various functional group modifications, making it versatile in synthetic chemistry.

Precursor for Derivatives

- The compound can be transformed into derivatives that exhibit enhanced biological activities or serve specific industrial purposes. For instance, oxidation reactions can yield ketones or aldehydes, while reduction can produce amines .

Biological Research Applications

Model Compound for Enzyme Studies

- In biochemical research, this compound is utilized as a model substrate to study enzyme-catalyzed reactions. Its structural properties facilitate insights into enzyme kinetics and mechanisms .

Pharmacological Potential

- Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory and antioxidant properties, making them candidates for therapeutic research .

Industrial Applications

Fragrance and Flavor Production

- The compound is employed in the production of fragrances and flavors due to its pleasant odor profile. It acts as an intermediate in synthesizing various industrial chemicals .

Environmental Monitoring

- Recent studies have utilized this compound in solid-phase microextraction methods to detect contaminants in environmental samples, highlighting its relevance in environmental science .

Study 1: Enzyme Interaction

A study focused on polyketide synthases utilized this compound to calibrate enzymatic assays. The results provided valuable insights into enzyme kinetics and reaction mechanisms, demonstrating the compound's utility in biochemical research.

Study 2: Environmental Detection

In an analysis using headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC/MS), this compound was detected in raw water samples. This study validated its application in environmental monitoring and showcased its significance in assessing water quality .

Mechanism of Action

The mechanism of action of cis-Decahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the decahydro structure provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-Decahydronaphthalene (cis-Decalin)

Key Differences :

- The hydroxyl group in this compound enhances its polarity and water solubility, making it suitable for extracting hydrophilic compounds. In contrast, cis-Decahydronaphthalene is a non-polar solvent used in industrial applications .

(R)-(+)-1,1'-Bi-2-naphthol

Key Differences :

- (R)-(+)-1,1'-Bi-2-naphthol’s rigid binaphthyl structure and high melting point (287°C) make it valuable in chiral catalysis , whereas this compound’s flexible decalin system suits analytical chemistry .

Naphthalen-1-ylmethanol

Key Differences :

- Naphthalen-1-ylmethanol’s aromatic naphthalene ring allows for electrophilic substitution reactions, unlike the saturated decalin system of this compound .

- The primary alcohol (-CH₂OH) in Naphthalen-1-ylmethanol undergoes oxidation more readily than the secondary -OH in this compound.

cis-5,6,7,8-Tetrahydro-1,6,7-Naphthalenetriol

Key Differences :

Biological Activity

Cis-Decahydro-1-naphthol is a bicyclic organic compound with the molecular formula C₁₀H₁₈O. It is derived from naphthalene, where the double bonds are saturated, resulting in a fully saturated hydrocarbon structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

- Structure : this compound features a hydroxyl group (-OH) attached to one of the ring carbons, which contributes to its reactivity and interaction with biological systems.

- Physical State : At room temperature, it is typically a colorless to slightly yellow viscous liquid.

Biological Activity

Research on the biological activity of this compound is relatively sparse but suggests several areas of potential interest:

1. Enzyme Interaction

This compound has been utilized as a model substrate in biochemical assays to study enzyme-catalyzed reactions. Its structure allows it to participate in various enzymatic processes, which can provide insights into metabolic pathways and enzyme mechanisms.

3. Pharmacological Potential

The compound and its derivatives are being explored for their therapeutic potential. Research suggests that modifications of the naphthol structure can lead to compounds with significant biological activities, including analgesic and anti-inflammatory properties .

Synthesis

This compound can be synthesized through catalytic hydrogenation of 1-naphthol, where the aromatic double bonds are saturated with hydrogen. This method provides a straightforward approach to obtaining this compound for research purposes.

Case Studies

Several studies have investigated the applications of this compound in various contexts:

Study 1: Enzyme-Catalyzed Reactions

In a study examining the epimerase and reductase activities of polyketide synthases, this compound was used as a standard for calibrating enzymatic assays. The study highlighted its utility in understanding enzyme kinetics and reaction mechanisms .

Study 2: Environmental Analysis

This compound was analyzed using headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC/MS) for its presence in environmental samples. This method validated its detection in raw water and demonstrated its relevance in environmental monitoring .

Data Table: Biological Activity Overview

Q & A

Q. What are the key analytical chemistry applications of cis-Decahydro-1-naphthol (DHN) in environmental monitoring?

DHN is used as an extraction agent in solid-phase microextraction (SPME) and membrane-assisted solvent extraction (MASE) for detecting trace organic compounds like 2-methylisoborneol and geosmin in aqueous samples. Methodologically, SPME relies on fiber-coated stationary phases for analyte adsorption, while MASE employs semipermeable membranes for selective solvent diffusion. These techniques are optimized for sensitivity (e.g., low ng/L detection limits) and minimal matrix interference .

Q. How can researchers ensure the purity and stability of DHN during experimental workflows?

DHN’s WGK 3 classification (highly water-hazardous) necessitates stringent storage protocols, including inert atmospheres (argon/nitrogen) and refrigeration (4°C). Purity verification via GC-MS or HPLC with UV detection is recommended. For solubility, DHN is typically dissolved in non-polar solvents (e.g., hexane), though pre-saturation with DHN in solvent mixtures can prevent crystallization .

Q. What stereochemical considerations are critical when synthesizing or analyzing DHN?

Q. How can computational methods resolve contradictions in DHN’s thermodynamic properties reported across studies?

Discrepancies in thermodynamic data (e.g., ΔrH° values for isomerization) may arise from phase differences (gas vs. liquid) or measurement techniques (GC vs. calorimetry). Density Functional Theory (DFT) simulations can model DHN’s conformational energy landscapes, while statistical error analysis (e.g., Monte Carlo methods) quantifies experimental uncertainty. Cross-validation with experimental GC or IR data is essential .

Q. What strategies optimize DHN’s synthetic yield in multi-step organic reactions?

DHN synthesis via catalytic hydrogenation of 1-naphthol derivatives requires Pd/C or Raney Ni catalysts under high-pressure H₂. Yield optimization involves monitoring reaction progress via in-situ FTIR (C=O bond reduction) and minimizing side reactions (e.g., over-hydrogenation) through temperature control (50–80°C). Post-synthesis purification via fractional distillation or column chromatography is critical .

Q. How should researchers address conflicting data on DHN’s solvent extraction efficiency in complex matrices?

Contradictory extraction recoveries (e.g., 70% vs. 90% in turbid water) may stem from matrix effects (e.g., humic acid interference). Methodological adjustments include:

Q. What are the best practices for integrating DHN into green chemistry workflows?

DHN’s environmental toxicity (WGK 3) mandates solvent substitution (e.g., cyclopentyl methyl ether instead of dichloromethane) and waste minimization via closed-loop SPME systems . Life-cycle assessment (LCA) tools can evaluate the ecological footprint of DHN-based methods .

Methodological Guidance

Q. How to design a robust experimental protocol for DHN-based analyte extraction?

- Experimental Design : Use a factorial design (e.g., 2³ factorial) to test variables: pH, extraction time, and solvent polarity.

- Quality Control : Include blanks, spikes, and replicates (n ≥ 3) to assess precision (RSD < 5%).

- Data Reporting : Follow CSE guidelines for analytical reproducibility, detailing instrument parameters (e.g., GC column: DB-5MS, 30 m × 0.25 mm) .

Q. What statistical approaches validate DHN’s role in multivariate environmental datasets?

Principal Component Analysis (PCA) can deconvolute DHN’s contribution to variance in contaminant profiles. For time-series data (e.g., seasonal geosmin levels), ANOVA with Tukey’s HSD identifies significant differences across sampling periods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.